Styrene oxide

概述

描述

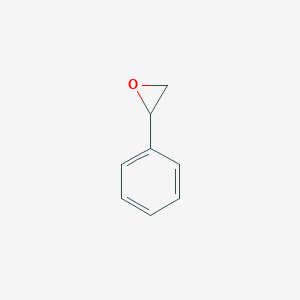

Styrene oxide (C₈H₈O; CAS 96-09-3), also known as phenyloxirane or 1,2-epoxyethylbenzene, is a reactive epoxide compound characterized by a benzene ring fused to an oxirane (epoxide) group . Industrially, it serves as a precursor for resins, plastics, and pharmaceuticals, leveraging its electrophilic epoxide ring for nucleophilic addition reactions .

Its synthesis typically involves epoxidation of styrene using peracids (e.g., perbenzoic acid) or catalytic oxidation methods .

准备方法

Synthetic Routes and Reaction Conditions

Styrene oxide can be prepared by the epoxidation of styrene using various oxidizing agents. One common method is the Prilezhaev reaction, where styrene is reacted with peroxybenzoic acid . Another method involves the use of hydrogen peroxide as the main oxidant, often in combination with other oxidants like sodium chlorate . The reaction conditions typically involve the presence of a catalyst to improve selectivity and reduce side reactions .

Industrial Production Methods

In industrial settings, this compound is produced through the bromination and saponification of styrene. This method involves the use of hydrogen peroxide and sodium chlorate as oxidants, with a catalyst added during the bromination process to enhance selectivity and yield . The industrial process is designed to be simple, with high selectivity, minimal side reactions, and high product purity .

化学反应分析

Catalytic Oxidation Reactions

Styrene oxide is synthesized via the epoxidation of styrene. Metal-organic frameworks (MOFs) and hydrogen peroxide (H₂O₂) are widely used:

-

Fe-based catalysts favor aldehyde formation via radical intermediates, while Cr-based systems stabilize epoxide production .

-

On Ag(111), this compound undergoes ring-opening to form an oxametallacycle intermediate, which thermally rearranges to phenylacetaldehyde .

Enzymatic Isomerization (Meinwald Rearrangement)

This compound isomerase (SOI) catalyzes the stereospecific conversion to phenylacetaldehyde:

Mechanism :

-

Substrate Binding : The epoxide oxygen coordinates to Fe(III) in SOI’s ferric haem b prosthetic group .

-

Ring Opening : Fe(III) acts as a Lewis acid, weakening the C–O bond.

-

Hydride Shift : A carbocation intermediate forms, followed by antiperiplanar hydride transfer to yield phenylacetaldehyde .

| Substrate | Product | Enantiomeric Excess (ee) | Turnover (kₐₜ, s⁻¹) | Source |

|---|---|---|---|---|

| (S)-Styrene oxide | (S)-Phenylacetaldehyde | 98% | 4.2 × 10³ | |

| (R)-Styrene oxide | (R)-Phenylacetaldehyde | 95% | 3.8 × 10³ |

-

SOI’s hydrophobic pocket and Tyr103 stabilize the substrate, ensuring high regio- and stereoselectivity .

Hydrolysis and Acid/Base-Catalyzed Reactions

-

Acidic Hydrolysis : this compound undergoes ring-opening to form racemic phenylethyleneglycol :

-

Base-Catalyzed Isomerization : In anhydrous conditions, this compound converts to phenylacetaldehyde via a carbocation intermediate .

Hydrogenation and Reduction

Catalytic hydrogenation of this compound yields phenethyl alcohol:

Conditions : 10 bar H₂, 80°C, 2 h (89% yield) .

Surface Reactions on Metals

On Ag(111), this compound forms an oxametallacycle intermediate, which decomposes at 485 K to desorb phenylacetaldehyde :

| Surface | Intermediate | Product | Desorption Temp. | Source |

|---|---|---|---|---|

| Ag(111) | Oxametallacycle | Phenylacetaldehyde | 485 K |

Catalyst-Free Oxidation in Microdroplets

Water microdroplets (6.7 µm diameter) enable styrene oxidation to this compound without catalysts :

| Method | Conversion | SO Concentration | Enhancement Factor | Source |

|---|---|---|---|---|

| Cyclic spraying | 4.2% | 3.1 mM | 1000× | |

| Ultrasound + spraying | 7.0% | 5.2 mM | 1500× |

Carbonation with CO₂

This compound reacts with CO₂ to form styrene carbonate, a cyclic carbonate used in polymer synthesis :

Conditions : 2 MPa CO₂, 100°C, ZnI₂ catalyst (53% yield) .

Toxicological Metabolism

In vivo, this compound is hydrolyzed by epoxide hydrolase to styrene glycol, then oxidized to mandelic acid, phenylglyoxylic acid, and hippuric acid .

| Metabolite | Pathway | Enzyme Involved | Source |

|---|---|---|---|

| Styrene glycol | Hydrolysis | Epoxide hydrolase | |

| Mandelic acid | Oxidation | Cytochrome P450 |

Polymerization and Stability

This compound polymerizes exothermally with acids, bases, or salts, forming polyethers . It is incompatible with strong oxidizers (e.g., peroxides) and compounds with labile hydrogen .

科学研究应用

Reactive Plasticizer and Diluents

Styrene oxide serves as a reactive plasticizer or diluent in epoxy resins. Its low viscosity and reactivity enhance the properties of these resins, making them suitable for coatings, adhesives, and composite materials .

Production of Fine Chemicals

This compound is utilized as a precursor in the synthesis of various fine chemicals:

- Phenethyl Alcohol : Employed in perfumes and cosmetics.

- Styrene Glycol : Used in the production of polyesters and as a humectant.

- Levamisole Hydrochloride : An anthelmintic agent used in veterinary medicine .

Agricultural Chemicals

As a chemical intermediate, this compound is involved in producing agrochemicals, enhancing crop protection products by improving their efficacy and stability .

Pharmaceutical Applications

This compound plays a crucial role in pharmaceutical synthesis:

- It is used in the preparation of chiral compounds essential for drug development.

- For instance, it is involved in synthesizing levamisole, which has applications as an anti-parasitic drug .

Case Study: this compound in Drug Synthesis

Recent research highlighted the use of this compound in synthesizing optically active compounds that are vital for developing new pharmaceuticals. For example, it has been successfully employed in the asymmetric reduction processes leading to high yields of enantiomerically pure products .

Environmental Impact and Safety Concerns

While this compound has beneficial applications, it also poses environmental and health risks. Studies indicate that exposure can lead to cytotoxic effects and potential carcinogenic outcomes . Regulatory agencies have classified this compound as possibly carcinogenic to humans (Group 2A) based on sufficient evidence from animal studies . Therefore, handling procedures must include adequate safety measures to mitigate exposure risks.

Summary Table of Applications

| Application Area | Specific Uses | Notes |

|---|---|---|

| Industrial | Reactive plasticizer for epoxy resins | Enhances mechanical properties |

| Production of phenethyl alcohol | Used in fragrances | |

| Synthesis of styrene glycol | Important for polyesters | |

| Agricultural chemicals | Improves efficacy | |

| Pharmaceuticals | Synthesis of levamisole hydrochloride | Anti-parasitic drug |

| Chiral compound synthesis | Essential for drug development |

作用机制

Styrene oxide exerts its effects primarily through its reactivity as an epoxide. It can undergo hydrolysis to form styrene glycol, which is further metabolized to mandelic acid, phenylglyoxylic acid, benzoic acid, and hippuric acid . The compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . This compound is considered possibly carcinogenic due to its mutagenic properties .

相似化合物的比较

Comparison with Similar Epoxide Compounds

Ethylene Oxide (C₂H₄O)

- Structural Differences : Ethylene oxide lacks the aromatic benzene ring present in styrene oxide, resulting in lower molecular weight (44.05 g/mol) and higher volatility (boiling point: 10.7°C) .

- Reactivity : Both compounds polymerize exothermally, but ethylene oxide reacts more aggressively due to its smaller, strained epoxide ring. This compound’s aromatic ring stabilizes the molecule, reducing spontaneous polymerization .

- Applications : Ethylene oxide is widely used for sterilizing medical devices and synthesizing ethylene glycol, while this compound is niche in polymer and fine chemical industries .

- Toxicity: Ethylene oxide is a confirmed human carcinogen (EPA Group B1), whereas this compound is classified as a suspected carcinogen with less stringent exposure limits (CERCLA RQ: 100 lbs vs. 10 lbs for ethylene oxide) .

Propylene Oxide (C₃H₆O)

- Structural Differences : Propylene oxide features a methyl group adjacent to the epoxide ring, enhancing steric hindrance compared to this compound’s planar aromatic structure .

- Reactivity : Propylene oxide undergoes ring-opening reactions with nucleophiles (e.g., water, alcohols) but is less reactive toward electrophilic aromatic substitution due to the absence of a benzene ring .

- Applications: Propylene oxide is a key monomer for polyurethane foams and surfactants, while this compound is utilized in epoxy resins and chiral synthons for pharmaceuticals .

- Toxicity : Both compounds are irritants, but propylene oxide has higher acute toxicity (LD₅₀ oral rat: 380 mg/kg vs. This compound’s 1,500 mg/kg) .

Comparative Data Table

| Property | This compound | Ethylene Oxide | Propylene Oxide |

|---|---|---|---|

| Molecular Formula | C₈H₈O | C₂H₄O | C₃H₆O |

| Molecular Weight (g/mol) | 120.15 | 44.05 | 58.08 |

| Boiling Point (°C) | 193–196 | 10.7 | 34 |

| Water Solubility | Slightly soluble | Miscible | 41 g/100 mL |

| Primary Use | Resins, pharmaceuticals | Sterilization, glycols | Polyurethanes, surfactants |

| Carcinogenicity | Suspected (EPA) | Confirmed (EPA B1) | Likely (IARC 2A) |

| Regulatory RQ (CERCLA) | 100 lbs | 10 lbs | 5,000 lbs |

Key Research Findings

- Synthesis Efficiency : this compound synthesis via trimethylsulfonium chloride and benzaldehyde achieves 68% yield, comparable to ethylene oxide’s catalytic oxidation methods .

- Microbial Interactions : this compound is metabolized by soil bacteria into phenylacetaldehyde, unlike ethylene oxide, which undergoes hydrolysis to ethylene glycol .

- Catalytic Hydrogenation : Ru-based catalysts enantioselectively reduce this compound to secondary alcohols, a pathway less feasible for smaller epoxides like ethylene oxide .

生物活性

Styrene oxide (SO) is a significant industrial compound, primarily used in the production of polystyrene and other polymers. It is recognized for its biological activity, which includes mutagenicity, carcinogenicity, and metabolism by various organisms. This article reviews the biological effects of this compound, supported by data tables, case studies, and research findings.

This compound is an epoxide derived from styrene through the action of cytochrome P450 enzymes. It is characterized by a three-membered cyclic ether structure that makes it highly reactive. The metabolism of this compound can lead to the formation of various metabolites, which may exhibit different biological activities.

Metabolic Pathways

- Cytochrome P450 Monooxygenase System : This system catalyzes the conversion of styrene to this compound, which can further undergo hydrolysis to form phenylacetaldehyde and phenylacetic acid.

- Epoxide Hydrolase : This enzyme catalyzes the conversion of this compound to a less toxic diol form.

- Glutathione S-Transferase : Involved in conjugating this compound with glutathione, facilitating its excretion from the body.

Mutagenicity

This compound has been shown to possess mutagenic properties. A study demonstrated that it is mutagenic without metabolic activation in certain strains of Salmonella typhimurium, specifically TA 1535 and TA 100. This indicates that this compound can cause genetic mutations directly, without requiring metabolic processing .

| Organism | Strain | Mutagenicity |

|---|---|---|

| S. typhimurium | TA 1535 | Positive |

| S. typhimurium | TA 100 | Positive |

Carcinogenicity

The International Agency for Research on Cancer (IARC) classifies styrene-7,8-oxide as probably carcinogenic to humans (Group 2A). Evidence from animal studies indicates that exposure to this compound can lead to tumor formation, particularly in the lungs of mice .

- Experimental Evidence : Studies have shown that this compound forms covalent adducts with DNA, leading to mutations and chromosomal aberrations in both in vitro and in vivo settings .

Case Studies

- Occupational Exposure and Health Outcomes : A case-cohort study investigated workers exposed to styrene in polymer manufacturing plants. The study found an association between styrene exposure and increased mortality from ischemic heart disease among certain demographic groups .

- Inhalation Studies : Long-term inhalation studies in mice revealed that exposure to styrene led to lung tumors, emphasizing the compound's potential carcinogenic effects when inhaled over extended periods .

Enzymatic Activity

Research has demonstrated that different bacterial strains metabolize this compound with varying efficiencies. For instance, certain strains of Pseudomonas and Rhodococcus showed high levels of enzyme activity when exposed to this compound, making it an effective inducer for bioremediation applications .

Toxicological Assessments

Toxicological assessments indicate that both styrene and its oxide are toxic substances that complicate dose-response evaluations due to their interactive effects on biological systems .

常见问题

Basic Research Questions

Q. What are the primary metabolic pathways of styrene oxide in mammalian systems, and how are they experimentally characterized?

- Methodological Answer : Researchers use in vitro assays with liver and lung microsomes from animal models (e.g., mice) to identify metabolites. Liquid chromatography-mass spectrometry (LC-MS) quantifies this compound (SO), styrene glycol (SG), and vinylphenols (VPs). Cytochrome P450 isoforms (e.g., CYP2E1, CYP2F2) are validated via knockout models (e.g., Cyp2e1⁻/⁻ and Cyp2f2⁻/⁻ mice) to assess their roles in styrene oxidation. Toxicity markers (e.g., lactate dehydrogenase activity) are measured to correlate metabolite formation with tissue damage .

Q. What methods are used to detect and quantify this compound enantiomers in biological samples?

- Methodological Answer : Enantioselective analysis employs chiral chromatography or immunoassays. Monoclonal antibodies raised against (R)- or (S)-styrene oxide-modified proteins (e.g., via alkylation of keyhole limpet hemocyanin) enable competitive ELISA for stereoselective detection. Immunoblotting further validates specificity for modified proteins in tissues .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Store this compound under inert gas (e.g., nitrogen) to prevent peroxide formation. Test for peroxides before each use using iodide/iodate titration or commercial test strips. Dispose of aged stocks (>6 months) via hazardous waste protocols. Use fume hoods and personal protective equipment (PPE) to minimize inhalation and dermal exposure .

Advanced Research Questions

Q. How do researchers investigate the tissue-specific roles of cytochrome P450 isoforms in this compound metabolism using knockout models?

- Methodological Answer : Tissue microsomes from Cyp2e1⁻/⁻ and Cyp2f2⁻/⁻ mice are incubated with styrene, and metabolite profiles (SO, VPs) are compared to wild-type controls. Pulmonary toxicity is assessed via bronchoalveolar lavage fluid analysis (e.g., inflammatory cell counts, protein leakage). Liver-specific CYP2E1 activity is confirmed using chlorzoxazone hydroxylation assays, while lung-specific CYP2F2 activity is inferred from reduced 4-VP production in knockout models .

Q. What strategies are employed to engineer microbial biocatalysts for enantioselective this compound production?

- Methodological Answer : Pseudomonas sp. strain VLB120 is genetically modified to express styrene monooxygenase (StyA/StyB), which converts styrene to (S)-styrene oxide with >99% enantiomeric excess. Recombinant E. coli strains are optimized for cofactor regeneration (NADH) and enzyme stability. Kinetic resolution via this compound isomerase (StyC) further enriches enantiopurity, with activity rates monitored via gas chromatography .

Q. How can researchers resolve contradictions in data regarding the contribution of specific P450 enzymes to this compound-induced toxicity across different experimental models?

- Methodological Answer : Discrepancies (e.g., CYP2F2 dominance in murine lungs vs. CYP2E1 in human hepatocytes) are addressed using cross-species comparative studies. Humanized mouse models expressing human CYP2E1 or CYP2F1 are exposed to styrene, followed by metabolite profiling and RNA-seq to identify conserved pathways. In vitro assays with recombinant human/rodent P450 isoforms quantify kinetic parameters (Km, Vmax) to clarify species-specific metabolic activation .

属性

IUPAC Name |

2-phenyloxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-2-4-7(5-3-1)8-6-9-8/h1-5,8H,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWMVMTVKBNGEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O, Array | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25189-69-9 | |

| Record name | Poly(styrene oxide) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25189-69-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID2021286 | |

| Record name | Styrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

120.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Styrene oxide is a clear colorless straw-colored liquid with a sweet pleasant odor. (NTP, 1992), Colorless to light yellow liquid; [Hawley] Pleasant, sweet odor; [HSDB] Faintly yellow-green clear liquid; [MSDSonline], COLOURLESS-TO-PALE-YELLOW LIQUID., Clear colorless straw-colored liquid with a sweet pleasant odor. | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene-7,8-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Boiling Point |

381 °F at 760 mmHg (NTP, 1992), 194.1 °C, 194 °C, 381 °F | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

175 °F (NTP, 1992), 76 °C, 165 °F (74 °C) (Open cup), 76 °C c.c., 175 °F | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene-7,8-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Solubility |

less than 1 mg/mL at 67.1 °F (NTP, 1992), Completely soluble in acetone, benzene, carbon tetrachloride, ethyl ether, heptane, methanol, 0.3% wt in water, Solubility in water, g/100ml at 25 °C: 0.3 (poor) | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

1.0523 at 61 °F (NTP, 1992) - Denser than water; will sink, 1.0490 g/ cu cm at 25 °C, Styrene oxide (98 mole % pure) is available in USA with following specifications: density, 1.0490-1.0515 (25/25 °C); distillation range at 760 mm: fraction between 5 and 95% by vol shall boil within 3.0 °C range, which includes temp 194.1 °C; water, 0.25% by wt., Relative density (water = 1): 1.05, 1.0523 | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

4.14 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 4.30 (Air = 1), Relative vapor density (air = 1): 4.30, 4.14 | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

0.3 mmHg at 68 °F (NTP, 1992), 0.3 [mmHg], 0.3 mm Hg at 20 °C, Vapor pressure, Pa at 20 °C: 40, 0.3 mmHg | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene-7,8-oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/7227 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Mechanism of Action |

The measurement of primary DNA damage caused by oxirane chemicals can be confounded by apoptotic-generated DNA autolysis. The apoptogenic potential of oxiranes requires knowledge of the relationship between the apoptotic threshold dose and cytotoxic dose for interpretation of DNA damage assays. This research determined the relationship between cytotoxic and apoptotic doses for seven simple oxiranes of varying structure. This relationship between cytotoxic and apoptotic thresholds was determined simultaneously in in vitro cell culture. L929 cells in log-phase growth were exposed to the oxiranes for 24 hr in 25 sq cm and then assayed fluorometrically in 96-well plates for Caspase 3. Viability was assessed using Trypan Blue exclusion and loss of Caspase 3 activity. Ranked apoptotic potency was: diepoxybutane (DEB)>styrene oxide (SO)>phenyl glycidyl ether (PGE)>epichlorhydrin (EPI)>glycidol (GLY)>epoxybutane (EB)>epoxycyclohexane (ECH). Relative cytotoxicity was significantly correlated (r(s)=0.86, p=0.02) with potencies: DEB>EPI>PGE>SO>GLY>EB>ECH. These structurally-diverse, simple oxiranes were all capable of inducing apoptosis at doses several-fold below their cytotoxic concentrations. Difunctionality and aromaticity were key predictors of potency for both. Caspase 3 activity was an accurate indicator of necrosis which correlated with Trypan Blue results., Styrene oxide-DNA adducts have been found in several organs in mice and in cultured mammalian cells exposed to styrene oxide ... . A study of workers in a boat-making facility where styrene concentrations ranged from 1 to 235 mg/cu m (mean of 65.6 mg/cu m, or 13.3 ppm) found elevated levels of styrene oxide-DNA adducts in mononuclear cells ... . DNA adducts in rodents and humans appear to be similar. ... DNA and albumin adducts were found in the blood of plastics workers exposed to styrene oxide ... . Low levels of covalent binding of styrene oxide to DNA were observed in the stomachs of rats given styrene oxide orally ... . | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Colorless to pale straw-colored liquid | |

CAS No. |

96-09-3 | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Styrene oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=96-09-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Styrene-7,8-oxide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000096093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Styrene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7582 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Styrene oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=637 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Oxirane, 2-phenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Styrene oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2021286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (epoxyethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.252 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | STYRENE OXIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QH06NGT6O | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Styrene Oxide | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0062765 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Melting Point |

-35 °F (NTP, 1992), -35.6 °C, -36.7 °C, -35 °F | |

| Record name | STYRENE OXIDE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/16081 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | STYRENE-7,8-OXIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2646 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | STYRENE OXIDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1201 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Record name | 1,2-EPOXYETHYLBENZENE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/761 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。